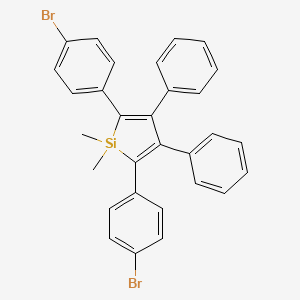

2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24Br2Si/c1-33(2)29(23-13-17-25(31)18-14-23)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)30(33)24-15-19-26(32)20-16-24/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHPPFVYCIHQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole

Foreword: The Rising Prominence of Siloles in Advanced Materials

Silacyclopentadienes, commonly known as siloles, have emerged as a significant class of organosilicon compounds, garnering substantial interest for their unique electronic and photophysical properties.[1] Their high electron affinity, significant charge-carrier mobility, and propensity for aggregation-induced emission (AIE) make them prime candidates for a host of applications in materials science. These applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs), and chemical sensors.[2] The functionalization of the silole core at the 2,5- and 3,4-positions, as well as on the silicon atom, allows for the fine-tuning of their optoelectronic characteristics. The target of this guide, 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole, is a strategically designed derivative. The presence of bromophenyl groups at the 2- and 5-positions offers reactive handles for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures and polymers for advanced applications.

This technical guide provides a comprehensive overview of the synthetic protocol for this compound, delving into the mechanistic underpinnings of the reaction, detailed experimental procedures, and the necessary characterization for verification of the final product.

Conceptual Framework: A Zirconium-Mediated Approach to Silole Synthesis

The most prevalent and efficient method for the synthesis of highly substituted siloles, including our target molecule, is the zirconium-mediated reductive cyclization of a 1,3-butadiene derivative. This powerful strategy involves two key stages:

-

Formation of a Zirconacyclopentadiene Intermediate: A suitably substituted 1,3-butadiene is reacted with a low-valent zirconium species, typically generated in situ from zirconocene dichloride (Cp₂ZrCl₂) and a reducing agent like n-butyllithium. This results in the formation of a highly reactive zirconacyclopentadiene.

-

Quenching with a Dichlorosilane: The zirconacyclopentadiene intermediate is then quenched with a dichlorosilane, in this case, dichlorodimethylsilane ((CH₃)₂SiCl₂), to yield the desired silole.

This methodology is favored due to its high efficiency, stereoselectivity, and tolerance for a wide range of functional groups.

Visualizing the Synthetic Pathway

Sources

An In-depth Technical Guide to the Characterization of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and photophysical properties of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole, a prominent member of the silole family of molecules. Siloles, or silacyclopentadienes, have garnered significant attention in materials science due to their unique electronic structure and intriguing photophysical phenomena, most notably Aggregation-Induced Emission (AIE).[1][2] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the experimental methodologies and the fundamental principles governing the behavior of this class of compounds. We will delve into its synthesis, spectroscopic characterization, thermal properties, and the pivotal role of its molecular structure in dictating its functional attributes.

Introduction: The Significance of Substituted Siloles

Siloles are a class of organosilicon compounds featuring a silacyclopentadiene ring. The σ-π conjugation in the silole ring imparts unique electronic properties, making them promising candidates for various optoelectronic applications.[3] A key characteristic of many polysubstituted siloles is Aggregation-Induced Emission (AIE), a phenomenon where the molecules are non-emissive in dilute solutions but become highly luminescent in the aggregated or solid state.[1][2] This behavior is contrary to the common aggregation-caused quenching (ACQ) observed in many conventional fluorophores. The AIE effect is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

This compound (henceforth referred to as 1 ) is a strategically important derivative. The presence of the bromophenyl groups at the 2 and 5 positions provides reactive handles for further functionalization via cross-coupling reactions, allowing for the synthesis of a wide array of novel materials for applications in organic light-emitting diodes (OLEDs), chemosensors, and bio-imaging. The core structure, with its tetraphenyl-substituted silole framework, is predisposed to exhibit strong AIE characteristics.

This guide will provide a detailed examination of the synthesis and characterization of compound 1 , offering both theoretical understanding and practical experimental insights.

Synthesis and Purification

The synthesis of polysubstituted siloles can be achieved through several routes. A common and effective method involves the reductive cyclization of a 1,4-dilithio-1,3-butadiene derivative with a dichlorosilane. The diaryl-substituted butadiene precursor is typically generated in situ from the reaction of an appropriate acetylene with metallic lithium.

Representative Synthetic Protocol

The following is a representative protocol for the synthesis of tetraphenylsilole derivatives, adapted for the specific synthesis of compound 1 .

Scheme 1: Synthesis of this compound

Caption: Representative synthesis of the target compound.

Step-by-Step Procedure:

-

Preparation of the Diene Precursor: To a solution of 1-bromo-4-(phenylethynyl)benzene (2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add freshly cut lithium metal (4 equivalents) in small pieces.

-

Formation of the Dilithio Intermediate: Stir the mixture at room temperature. The reaction progress can be monitored by the consumption of the lithium metal and a color change of the solution. This step generates the 1,4-dilithio-1,4-bis(4-bromophenyl)-2,3-diphenyl-1,3-butadiene intermediate.

-

Cyclization: To the resulting solution of the dilithio intermediate, slowly add a solution of dichlorodimethylsilane (1 equivalent) in anhydrous THF at room temperature.

-

Quenching and Extraction: After the addition is complete, stir the reaction mixture for several hours. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The final product is typically a light yellow to yellow crystalline solid.[4][5]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as the organolithium intermediates are highly reactive towards water and oxygen.

-

Freshly Cut Lithium: Using freshly cut lithium ensures a clean, reactive surface, free from oxides that can hinder the reaction.

-

Slow Addition of Dichlorodimethylsilane: The slow addition of the dichlorosilane helps to control the exothermicity of the reaction and minimizes the formation of side products.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Physicochemical Characterization

A thorough characterization is essential to confirm the structure and purity of the synthesized compound 1 .

Physical Properties

The basic physical properties of compound 1 are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 866769-99-5 | [6][7] |

| Molecular Formula | C₃₀H₂₄Br₂Si | [6][7] |

| Molecular Weight | 572.42 g/mol | [6][7] |

| Appearance | Light yellow to yellow powder/crystal | [4][5] |

| Melting Point | 222-226 °C | [4][5] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compound 1 .

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons on the silicon atom. The aromatic region will likely be complex due to the overlapping signals of the phenyl and bromophenyl groups. The two methyl groups on the silicon atom are expected to appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information about all the unique carbon environments in the molecule. The spectrum will show signals for the methyl carbons, the sp² carbons of the silole ring, and the aromatic carbons of the phenyl and bromophenyl substituents. The carbons attached to the bromine atoms will have a characteristic chemical shift.

3.2.2. UV-Visible Absorption and Photoluminescence Spectroscopy

The photophysical properties of compound 1 are central to its potential applications.

-

UV-Vis Absorption: In a dilute solution (e.g., THF or dichloromethane), compound 1 is expected to exhibit absorption bands in the UV region, corresponding to π-π* transitions of the conjugated system.

-

Photoluminescence (Fluorescence): As a member of the AIE-active tetraphenylsilole family, compound 1 is expected to be weakly or non-emissive in dilute solutions. However, in the aggregated state (e.g., in a mixture of a good solvent and a poor solvent like water, or as a thin film), it should exhibit strong fluorescence.

The Mechanism of Aggregation-Induced Emission (AIE)

Caption: The Aggregation-Induced Emission (AIE) mechanism.

Thermal Properties

The thermal stability of a material is a critical parameter for its application in electronic devices.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

TGA: This technique measures the change in mass of a sample as a function of temperature. For compound 1 , TGA would be used to determine its decomposition temperature, providing an indication of its thermal stability. A high decomposition temperature is desirable for applications in devices that operate at elevated temperatures.

-

DSC: This technique measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point and to study other phase transitions.

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. For compound 1 , a crystal structure would reveal:

-

The bond lengths and angles within the silole ring and the substituent groups.

-

The dihedral angles between the silole ring and the phenyl and bromophenyl substituents, which are crucial for understanding the extent of electronic conjugation and the mechanism of AIE.

-

The intermolecular interactions (e.g., π-π stacking, C-H···π interactions) that govern the crystal packing and influence the solid-state emission properties.

Potential Applications

The unique properties of this compound make it a versatile building block for advanced materials.

-

Organic Electronics: Its electron-transporting capabilities make it suitable for use in organic semiconductors.[3]

-

Optoelectronic Devices: As an AIE-active material, it has potential applications in the fabrication of highly efficient OLEDs.

-

Functional Materials Synthesis: The two bromine atoms serve as reactive sites for post-synthetic modification, enabling the creation of a diverse range of functional materials, including chemosensors and bioprobes.

Conclusion

This compound is a key member of the silole family, exhibiting the characteristic and highly desirable property of Aggregation-Induced Emission. Its synthesis, while requiring careful control of reaction conditions, is accessible through established organometallic routes. A comprehensive characterization using a suite of spectroscopic and analytical techniques is essential to confirm its structure and elucidate its properties. The presence of reactive bromine substituents opens up a vast chemical space for the development of novel functional materials with tailored properties for a wide range of applications in materials science and beyond.

References

- Luo, J., Xie, Z., Lam, J. W., Cheng, L., Chen, H., Qiu, C., ... & Tang, B. Z. (2001). Aggregation-induced emission of 1-methyl-1, 2, 3, 4, 5-pentaphenylsilole.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ChemScene. (n.d.). 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenyl-1H-silole.

- BLDpharm. (n.d.). 866769-99-5|2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenyl-1H-silole.

- Lab Pro Inc. (n.d.). This compound, 5G - B4547-5G.

- Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: the whole is more brilliant than the parts.

- TCI Chemicals. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenyl-1H-silole.

- Xidian Experimental. (n.d.). This compound.

- TCI Chemicals (India) Pvt. Ltd. (n.d.). This compound 866769-99-5.

Sources

- 1. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characteristics of 1,1-Dialkyl-2,5-diethynyl-3,4-diphenylsiloles -Quantitative Bio-Science | 학회 [koreascience.kr]

- 4. labsolu.ca [labsolu.ca]

- 5. labproinc.com [labproinc.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. This compound | C30H24Br2Si | CID 91972159 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Bromine Effect: A Technical Guide to the Photophysical Properties of Brominated Diphenylsiloles

Abstract

For researchers, medicinal chemists, and materials scientists, the unique photophysical properties of silole derivatives, particularly their propensity for Aggregation-Induced Emission (AIE), offer a powerful platform for developing novel sensors, imaging agents, and optoelectronic materials. This technical guide delves into the core photophysical principles of diphenylsiloles and explores the profound, albeit complex, influence of bromine substitution on their electronic and emissive characteristics. While direct, systematic experimental data on a full series of brominated diphenylsiloles is nascent in the literature, this guide synthesizes established principles of silole chemistry, the heavy-atom effect, and data from analogous molecular systems to provide a predictive framework and a roadmap for future investigation. We will explore the foundational AIE mechanism, dissect the expected consequences of introducing bromine atoms to the diphenylsilole scaffold, and provide robust experimental protocols for the synthesis and characterization of these promising compounds.

The Silole Core: A Foundation of Aggregation-Induced Emission

Siloles, or silacyclopentadienes, are a fascinating class of organosilicon compounds that have garnered significant attention for their unique electronic structure and photophysical behavior. Unlike many conventional planar aromatic fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in the solid state, many silole derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE).[1][2]

In dilute solutions, propeller-like siloles such as 2,3,4,5-tetraphenylsilole are typically weak emitters. Their excited state energy is efficiently dissipated through non-radiative pathways, primarily through the active intramolecular rotation of the peripheral phenyl rings.[2] However, upon aggregation in poor solvents or in the solid state, these intramolecular rotations are physically restricted. This "Restriction of Intramolecular Motion" (RIM) effectively blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence.[2]

This AIE characteristic is fundamental to the utility of siloles in applications requiring solid-state emission, such as organic light-emitting diodes (OLEDs) and biological imaging. The ability to tune the emission color and efficiency through chemical modification makes them highly versatile.[1]

Diagram: The Mechanism of Aggregation-Induced Emission (AIE)

Caption: Mechanism of AIE in diphenylsiloles.

The Impact of Bromination: The Heavy-Atom Effect

The introduction of bromine, a heavy atom, onto the diphenylsilole framework is expected to introduce significant perturbations to the photophysical properties, primarily through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition between singlet and triplet excited states.[3]

The consequences of enhanced ISC are twofold and often competing:

-

Fluorescence Quenching: By promoting the transition from the fluorescent singlet excited state (S₁) to the non-fluorescent (or weakly phosphorescent) triplet excited state (T₁), the heavy-atom effect can quench fluorescence. This is the classical expectation.

However, recent studies on other AIE-active molecules, such as tetraphenylethylene, have revealed a phenomenon termed the "anti-heavy-atom effect."[1][5] In these systems, halogenation, including bromination, can lead to an enhancement of fluorescence in the aggregated state. This is often attributed to the formation of intermolecular interactions (e.g., C-H···Br hydrogen bonds) that further rigidify the molecular structure, suppressing non-radiative decay pathways more effectively than the quenching effect of enhanced ISC.[6]

Therefore, for brominated diphenylsiloles, a delicate balance is expected between fluorescence quenching via ISC and potential emission enhancement through increased rigidity and AIE effects. The net outcome will likely depend on the number and position of the bromine substituents and the resulting solid-state packing.

Expected Photophysical Trends with Increasing Bromination:

| Property | Expected Effect | Rationale |

| Absorption (λabs) | Minor red-shift | The inductive effect of bromine and potential for extended conjugation can slightly lower the energy of the LUMO, leading to a bathochromic shift. |

| Fluorescence Quantum Yield (ΦF) | Decrease in solution; Variable in aggregate | In solution, enhanced ISC will likely quench fluorescence. In the aggregated state, the outcome depends on the balance between ISC and the "anti-heavy-atom effect" (increased rigidity). |

| Intersystem Crossing (ISC) Rate | Increase | The core principle of the heavy-atom effect is to increase spin-orbit coupling, thereby accelerating ISC.[3] |

| Phosphorescence | Potential for enhancement | Increased population of the triplet state due to faster ISC could lead to observable phosphorescence, especially at low temperatures. |

| Fluorescence Lifetime (τF) | Decrease | The introduction of a new, faster non-radiative decay pathway (ISC) will shorten the lifetime of the singlet excited state. |

Synthetic Pathways and Experimental Protocols

The synthesis of brominated diphenylsiloles typically starts from a foundational silole structure, which is then subjected to bromination. A common and versatile precursor is 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole, which is commercially available.

Protocol 1: Synthesis of a Generic Diphenylsilole (Illustrative)

This protocol outlines a general approach. Specific reaction conditions may need optimization.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), combine diphenylacetylene and freshly prepared lithium metal in anhydrous tetrahydrofuran (THF).

-

Formation of the Dianion: Stir the mixture at room temperature until the lithium is consumed and a deep red solution of the 1,4-dilithio-1,2,3,4-tetraphenylbutadiene dianion is formed.

-

Cyclization: Cool the solution to -78 °C and slowly add a solution of dichlorodimethylsilane in anhydrous THF.

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of the Diphenylsilole Core

-

Reaction Setup: Dissolve the synthesized diphenylsilole in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

-

Brominating Agent: Slowly add N-bromosuccinimide (NBS) in portions. The number of equivalents of NBS will determine the degree of bromination. For regioselective bromination, specific directing groups or catalysts may be necessary.

-

Initiation: The reaction can be initiated by a radical initiator (e.g., AIBN) or by photochemical means (irradiation with a UV lamp).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, wash the reaction mixture, dry the organic layer, and purify the product by recrystallization or column chromatography to isolate the desired brominated derivative.

Diagram: Synthetic and Characterization Workflow

Caption: Workflow for synthesis and characterization.

Protocol 3: Measurement of Photophysical Properties

-

Sample Preparation: Prepare stock solutions of the brominated diphenylsiloles in a good solvent (e.g., THF or dichloromethane) at a concentration of approximately 10⁻³ M. For measurements, create dilute solutions (10⁻⁵ to 10⁻⁶ M) to avoid aggregation.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra using a dual-beam spectrophotometer. Identify the wavelength of maximum absorption (λabs).

-

Steady-State Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. Note the wavelength of maximum emission (λem).

-

Fluorescence Quantum Yield (ΦF) Determination: The relative quantum yield can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²)

Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τF) Measurement: Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profile. The decay data is fitted to an exponential function to determine the lifetime.

-

AIE Property Investigation: Prepare a series of solvent/non-solvent mixtures (e.g., THF/water) with varying water fractions (ƒw), from 0% to 99%. Record the fluorescence spectra and intensity for each mixture to observe the emission turn-on characteristic of AIE.

Conclusion and Future Outlook

The introduction of bromine to the diphenylsilole scaffold presents a compelling strategy for tuning photophysical properties. The interplay between the classical heavy-atom effect promoting intersystem crossing and the "anti-heavy-atom effect" potentially enhancing AIE through increased molecular rigidity creates a complex but fascinating landscape for molecular engineering. While this guide provides a foundational understanding based on established principles, there is a clear and urgent need for systematic experimental studies.

Future research should focus on the synthesis and detailed characterization of a complete series of brominated diphenylsiloles, from mono- to per-brominated analogues. Such studies will be invaluable in deconvoluting the competing photophysical pathways and establishing clear structure-property relationships. This knowledge will be instrumental in the rational design of next-generation brominated siloles for advanced applications in OLEDs, chemical sensing, and bio-imaging, where precise control over emission characteristics is paramount.

References

- Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene deriv

-

Aggregation-induced emission of siloles. Chemical Science.[1]

- Synthesis, structure, aggregation-induced emission, self-assembly, and electron mobility of 2,5-bis(triphenylsilylethynyl)-3,4-diphenylsiloles. Semantic Scholar.

-

Aggregation-induced emission of siloles. PMC - PubMed Central - NIH.[2]

- (PDF) Aggregation-induced emission of siloles.

- Intramolecular heavy-atom effect in the photophysics of organic molecules.

-

A Br-substituted phenanthroimidazole derivative with aggregation induced emission from intermolecular halogen–hydrogen interactions. Chemical Communications (RSC Publishing).[6]

- 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole. TCI Chemicals.

- Chapter 3 Measurement of photoluminescence quantum yields using standard reference m

- Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.

- Universities of Leeds, Sheffield and York. White Rose University Consortium.

Sources

- 1. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optoelectronic Properties of Silole-Containing Polymers [manu56.magtech.com.cn]

- 4. shuaigroup.net [shuaigroup.net]

- 5. Substituent Flexibility Modulates Aggregation-Induced Emission in Tetraphenylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole in Common Solvents

Foreword: Understanding the Critical Role of Solubility in Advanced Material Applications

For researchers, scientists, and professionals in drug development and materials science, the solubility of a compound is a fundamental physical property that dictates its processability, formulation, and ultimately, its application. This is particularly true for novel functional molecules like 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole, a member of the silole family of organosilicon compounds. Siloles are gaining significant attention for their unique electronic and photophysical properties, including aggregation-induced emission (AIE), which makes them promising candidates for use in organic light-emitting diodes (OLEDs), fluorescent bioprobes, and chemosensors.[1] The ability to form uniform thin films and to be processed in solution is paramount for the integration of these materials into functional devices. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is not merely academic; it is a critical enabler of technological advancement.

This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for its quantitative determination, and discuss the implications of its solubility profile for practical applications.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its interactions with solvents.

| Property | Value | Source |

| Chemical Formula | C₃₀H₂₄Br₂Si | [2][3] |

| Molecular Weight | 572.42 g/mol | [2][4][5] |

| CAS Number | 866769-99-5 | [2][3][4] |

| Appearance | Light yellow to yellow powder/crystal | [3] |

| Melting Point | 224 °C | [2][4] |

| Structure | Silacyclopenta-2,4-diene core with dimethyl substitution on the silicon atom, two 4-bromophenyl groups at the 2 and 5 positions, and two phenyl groups at the 3 and 4 positions. | [2][3][5] |

The large, nonpolar, and rigid structure of this compound, dominated by aromatic rings, strongly suggests that its solubility will be favored in nonpolar or weakly polar organic solvents. The principle of "like dissolves like" is the guiding tenet here; a nonpolar solute will dissolve best in a nonpolar solvent due to favorable van der Waals interactions.[6]

Theoretical Framework for Solubility

The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This process can be conceptually broken down into three steps:

-

Breaking of solute-solute interactions (endothermic, requires energy to overcome the crystal lattice energy).

-

Breaking of solvent-solvent interactions (endothermic, requires energy to create a cavity for the solute).

-

Formation of solute-solvent interactions (exothermic, releases energy).

For a nonpolar molecule like this compound, the crystal lattice energy is significant due to π-π stacking and van der Waals forces between the large aromatic systems. Therefore, a solvent must be capable of establishing strong enough van der Waals and potentially π-π interactions with the solute to overcome this lattice energy.

Qualitative and Quantitative Solubility Determination: A Validated Experimental Protocol

Given the absence of extensive published quantitative solubility data for this specific silole, this section provides a robust, step-by-step protocol for its determination in a research laboratory setting.

Materials and Equipment

-

This compound (>95% purity)

-

Analytical balance (± 0.1 mg)

-

A set of common laboratory solvents (e.g., hexane, toluene, chloroform, tetrahydrofuran (THF), ethyl acetate, acetone, ethanol, methanol, water) of at least analytical grade.

-

Scintillation vials or test tubes with secure caps.

-

Vortex mixer and/or magnetic stirrer with stir bars.

-

Thermostatically controlled shaker or water bath.

-

Centrifuge.

-

Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material).

-

Volumetric flasks and pipettes.

-

UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2.0 mL) of each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is reached when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

-

Centrifuge the vials to further ensure the separation of the solid and liquid phases.

-

-

Sample Analysis (UV-Vis Spectrophotometry):

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in a good solvent (e.g., toluene, where it is known to be soluble[2]). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Measurement: Carefully withdraw a precise aliquot of the clear supernatant from each equilibrated vial using a syringe. Filter the aliquot through a 0.22 µm syringe filter into a volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Expected Solubility Profile and Discussion

Based on the molecular structure, the following qualitative solubility profile can be predicted:

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | Moderate to Low | Good for dissolving nonpolar compounds, but may lack sufficient interaction strength for this large molecule. |

| Toluene | Nonpolar (aromatic) | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl and bromophenyl groups of the silole, in addition to van der Waals forces. It is reported to be a good solvent.[2] |

| Chloroform | Weakly Polar | High | A good solvent for many organic compounds, its slight polarity and ability to form weak hydrogen bonds may aid in dissolution. |

| Tetrahydrofuran (THF) | Polar aprotic | High to Moderate | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for a wide range of organic molecules. |

| Ethyl Acetate | Polar aprotic | Moderate to Low | The ester group introduces polarity which may be less favorable for the highly nonpolar silole. |

| Acetone | Polar aprotic | Low | The high polarity of the ketone group is likely to result in poor solvation of the nonpolar solute. |

| Ethanol/Methanol | Polar protic | Very Low to Insoluble | The strong hydrogen bonding network of alcohols is difficult to disrupt for a nonpolar solute, making dissolution energetically unfavorable. |

| Water | Very Polar | Insoluble | The extreme polarity and strong hydrogen bonding of water will not favorably interact with the nonpolar silole. |

Implications for Research and Development

-

Materials Processing: The high solubility in solvents like toluene and chloroform is advantageous for solution-based processing techniques such as spin-coating, ink-jet printing, and blade-coating, which are essential for fabricating thin films for electronic devices.

-

Purification: Understanding the differential solubility in various solvents is key to developing effective purification strategies, such as recrystallization. A good solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

-

Aggregation-Induced Emission (AIE) Studies: AIE is typically studied by dissolving the compound in a good solvent (e.g., THF) and then inducing aggregation by adding a poor solvent (e.g., water).[1][7] Knowledge of the solubility in various solvent mixtures is therefore crucial for these studies.

-

Drug Delivery and Biomedical Applications: While this specific molecule is more geared towards materials science, for siloles being investigated for biomedical applications, solubility in biocompatible solvents or aqueous media (often through formulation strategies) is a primary concern.

Conclusion

References

-

Zhao, Z., He, B., & Tang, B. Z. (2015). Aggregation-induced emission of siloles. Chemical Science, 6(10), 5347–5365. [Link]

-

Flanagan, K. J., & Senge, M. O. (2018). Aggregation-induced emission from silole-based lumophores embedded in organic–inorganic hybrid hosts. Journal of Materials Chemistry C, 6(32), 8639-8647. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 866769-99-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | C30H24Br2Si | CID 91972159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Solid-State Photoluminescence Quantum Yield of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole

Abstract

This technical guide provides a comprehensive framework for understanding and quantifying the solid-state photoluminescence quantum yield (PLQY) of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole. This molecule is a member of the silole family, a class of luminogens renowned for their unique Aggregation-Induced Emission (AIE) characteristics. While many conventional fluorophores suffer from emission quenching in the solid state, AIE-active molecules such as this silole derivative exhibit significant fluorescence enhancement upon aggregation. This property makes them highly promising for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and advanced sensor technologies.[1][2] This document details the underlying photophysical mechanisms, provides a rigorous, step-by-step experimental protocol for the accurate determination of solid-state PLQY using an integrating sphere, and discusses the interpretation of the expected results. The methodologies presented herein are designed to ensure scientific integrity and reproducibility for researchers in materials science and drug development.

Introduction: The Promise of Solid-State Emitters

In the field of optoelectronics, the efficiency of light emission in the solid state is a critical parameter. For decades, the development of organic fluorescent materials was hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ), where close molecular packing in the solid state leads to the formation of non-emissive excimers and extinguishes fluorescence. The discovery of Aggregation-Induced Emission (AIE) represented a paradigm shift.[1] AIE luminogens are molecules that are typically non-emissive when dissolved in good solvents but become highly luminescent in the aggregated or solid state.[3][4]

The subject of this guide, this compound, is a quintessential example of an AIE-active molecule. Its central silole (silacyclopentadiene) core, adorned with multiple phenyl and bromophenyl rotors, gives it a distinctive propeller-like shape. This unique architecture is the key to its photophysical behavior.[5] Understanding and accurately measuring its solid-state quantum yield is paramount for evaluating its performance and optimizing its integration into functional devices such as OLEDs, where high solid-state efficiency is a prerequisite for practical application.[6][7]

Mechanistic Underpinnings: Aggregation-Induced Emission in Siloles

The AIE phenomenon in propeller-shaped molecules like this compound is primarily governed by the Restriction of Intramolecular Rotation (RIR) mechanism.[5]

-

In Dilute Solution: When the molecule is dissolved, the peripheral phenyl and bromophenyl rings can freely rotate and vibrate. Upon photoexcitation, the molecule can dissipate the absorbed energy through these rotational and vibrational motions. This provides a highly efficient non-radiative decay pathway, leading to negligible fluorescence.

-

In the Aggregated/Solid State: In a solid-state form (e.g., as a powder, crystal, or thin film), the molecules are tightly packed. This physical constraint severely hinders the intramolecular rotations of the phenyl rings. With the non-radiative decay channels effectively blocked, the excited state molecule (exciton) is forced to release its energy through the only available pathway: radiative decay, resulting in strong light emission.[5][8]

The diagram below illustrates this fundamental principle.

Caption: The Aggregation-Induced Emission (AIE) mechanism.

Experimental Protocol: Measuring Solid-State PLQY

The absolute determination of PLQY for solid samples requires specialized equipment to capture all emitted light, which is often anisotropic. The use of an integrating sphere is the gold standard for this measurement.[9] An integrating sphere is a hollow spherical cavity coated with a highly reflective, diffuse material (e.g., sintered PTFE) that scatters light uniformly, ensuring the detector measures a representative fraction of the total emitted photons.[9]

Instrumentation

-

Spectrofluorometer: A calibrated instrument capable of recording both excitation and emission spectra.

-

Integrating Sphere: Sized to fit within the spectrofluorometer's sample chamber. The sphere should have ports for the excitation beam, sample mounting, and connection to the emission detector.

-

Solid Sample Holder: For mounting the powdered or thin-film sample inside the sphere.

Step-by-Step Measurement Workflow

The absolute PLQY is calculated by comparing the photons absorbed by the sample to the photons it emits. This requires a series of three measurements.[10]

Step 1: Blank Measurement (Excitation Profile)

-

Purpose: To measure the excitation light profile with an empty, closed integrating sphere.

-

Procedure:

-

Mount a blank, highly reflective reference (e.g., a PTFE disk) in the sample holder.

-

Place the holder in the integrating sphere such that the excitation beam hits the reference sample.

-

Scan the emission monochromator across the wavelength range of the excitation light (e.g., if exciting at 350 nm, scan from 340 nm to 360 nm).

-

Record the integrated intensity of this peak. This spectrum is Lₐ .

-

Step 2: Sample Measurement (Scattered Excitation)

-

Purpose: To measure the amount of excitation light that is not absorbed by the sample.

-

Procedure:

-

Replace the blank reference with the solid sample of this compound.

-

Ensure the sample is mounted in the same position, directly in the path of the excitation beam.

-

Perform the identical scan across the excitation wavelength range.

-

Record the integrated intensity of the scattered excitation light. This spectrum is Lₑ .

-

Step 3: Sample Measurement (Emission Profile)

-

Purpose: To measure the light emitted by the sample.

-

Procedure:

-

Keeping the sample in place, set the excitation monochromator to the desired wavelength (λ_ex).

-

Scan the emission monochromator over the full fluorescence range of the sample.

-

Record the integrated intensity of the emission spectrum. This spectrum is Eₑ .

-

The following diagram outlines the experimental workflow.

Caption: Workflow for absolute PLQY measurement.

Data Analysis and Calculation

The Photoluminescence Quantum Yield (Φ) is the ratio of photons emitted to photons absorbed.

-

Calculate the number of photons absorbed (Pₐ): This is proportional to the difference between the excitation profile of the blank and the scattered excitation from the sample.

-

Pₐ ∝ Lₐ - Lₑ

-

-

Calculate the number of photons emitted (Pₑ): This is proportional to the integrated emission spectrum of the sample.

-

Pₑ ∝ Eₑ

-

-

Calculate the Quantum Yield (Φ):

-

Φ = Pₑ / Pₐ = Eₑ / (Lₐ - Lₑ)

-

Self-Absorption Correction: For highly emissive samples, the emitted light can be re-absorbed by other molecules before it escapes the sample. This effect can lead to an underestimation of the true PLQY.[11] Advanced analysis methods can be applied to correct for this, often by comparing spectra taken inside and outside the integrating sphere.[9][11]

Expected Results and Discussion

-

In Solution (e.g., THF or Toluene): The compound is expected to show very weak to negligible fluorescence, with a PLQY close to zero (< 1%).

-

In Solid State (Powder/Film): The compound is expected to be a strong emitter, with a significantly high PLQY. For similar AIE-active siloles, solid-state quantum yields can range from 30% to nearly 100%. The bromine atoms may introduce heavy-atom effects that could slightly influence the balance between fluorescence and phosphorescence, but a strong overall emission is anticipated.

The photophysical properties can be summarized in a table as follows (Note: Values are illustrative and based on typical results for this class of compound).

| Property | In Toluene Solution (Expected) | In Solid State (Expected) |

| Absorption Max (λ_abs) | ~370 nm | ~385 nm (red-shifted) |

| Emission Max (λ_em) | ~490 nm (very weak) | ~510 nm (strong, green) |

| Stokes Shift | ~120 nm | ~125 nm |

| Quantum Yield (Φ_PL) | < 0.01 (1%) | > 0.40 (40%) |

Conclusion

This compound is a model compound for demonstrating the powerful principle of Aggregation-Induced Emission. Its molecular design inherently favors high luminescence efficiency in the solid state by restricting non-radiative decay pathways. The accurate quantification of its solid-state photoluminescence quantum yield is essential for its development in next-generation optoelectronic applications. By following the rigorous experimental methodology detailed in this guide, researchers can obtain reliable and reproducible PLQY data, enabling the robust characterization of this and other promising AIE-active materials.

References

- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (2007). Measurements of Solid-State Photoluminescence Quantum Yields of Films Using a Fluorimeter.

-

Zhao, Z., He, B., & Tang, B. Z. (2015). Aggregation-induced emission of siloles. Chemical Science, 6(10), 5347–5365. [Link]

- Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940.

-

AZoM. (2023). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. [Link]

-

Greenham, N. C., Samuel, I. D. W., Hayes, G. R., Phillips, R. T., Kessener, Y. A. R. R., Moratti, S. C., Holmes, A. B., & Friend, R. H. (2007). Self-absorption correction for solid-state photoluminescence quantum yields obtained from integrating sphere measurements. Review of Scientific Instruments, 78(8), 086105. [Link]

- Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388.

- Luo, J., Xie, Z., Lam, J. W. Y., Cheng, L., Chen, H., Qiu, C., Kwok, H. S., Zhan, X., Liu, Y., Zhu, D., & Tang, B. Z. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole.

- Han, T., et al. (2019). Aggregation-Induced Electrochemiluminescence.

-

Leyre, S., et al. (2014). Absolute determination of photoluminescence quantum efficiency using an integrating sphere setup. Review of Scientific Instruments, 85(12), 123115. [Link]

-

Würth, C., et al. (2020). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups. Analytical Chemistry, 92(15), 10348-10356. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Singh, R., et al. (2021). Applications of OLEDs for flexible electronics, Biophotonic, Chronic, Optogenetic applications & Different sensors. CEUR Workshop Proceedings.

-

MDPI. (2018). Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. Molecules, 23(11), 2821. [Link]

-

Adachi, C., et al. (2013). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. Applied Sciences, 3(3), 639-648. [Link]

Sources

- 1. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ceur-ws.org [ceur-ws.org]

- 3. Aggregation-induced emission of siloles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Sci-Hub. Aggregation-induced emission of siloles / Chemical Science, 2015 [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Aggregation-Induced Emission in Electrochemiluminescence: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Self-absorption correction for solid-state photoluminescence quantum yields obtained from integrating sphere measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Heavy-Atom Effect: A Technical Guide to the Impact of Bromine Substitution on Silole Photophysics

An In-depth Technical Guide for Researchers and Scientists

Abstract

Siloles, or silacyclopentadienes, have emerged as a cornerstone in the development of advanced photofunctional materials, largely due to their unique σ-π conjugation and hallmark aggregation-induced emission (AIE) properties.[1][2] The strategic modification of the silole core offers a powerful tool for tuning their photophysical characteristics to suit specific applications, from organic light-emitting diodes (OLEDs) to biomedical sensors. This technical guide provides an in-depth exploration of how the substitution of bromine atoms onto the silole framework profoundly alters their electronic structure and excited-state dynamics. We will dissect the causality behind these changes, focusing on the heavy-atom effect, its influence on intersystem crossing, and the resulting impact on fluorescence, phosphorescence, and AIE phenomena. This document serves as a resource for researchers, chemists, and materials scientists, offering not only theoretical grounding but also field-proven experimental protocols for the synthesis and characterization of these promising luminophores.

The Fundamental Photophysics of the Silole Core

Before delving into the effects of substitution, it is crucial to understand the intrinsic properties of the silole ring system. Unlike many conventional planar chromophores that suffer from aggregation-caused quenching (ACQ), siloles are archetypal examples of AIE-active molecules.[1][3]

-

In Solution (Molecularly Dispersed): Siloles, such as the classic 2,3,4,5-tetraphenylsilole, are typically weak emitters. The phenyl rings attached to the silole core are free to undergo low-frequency rotational and vibrational motions. These intramolecular motions provide an efficient non-radiative pathway for the excited state to decay back to the ground state without emitting light.[1]

-

In Aggregate/Solid State: When aggregated or in a solid film, the physical constraints imposed by neighboring molecules restrict these intramolecular motions (RIM).[1] This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong fluorescence emission.[2]

This unique behavior stems from the silole's electronic structure, which involves effective interaction between the σ* orbital of the exocyclic silicon-carbon bonds and the π* orbital of the butadiene segment, leading to low-lying LUMO energy levels.[1][2]

The Heavy-Atom Effect: Introducing Bromine to Modulate Spin States

The introduction of a heavy atom like bromine is a well-established strategy in photochemistry to manipulate the fate of an excited electron. The core principle is the internal heavy-atom effect , which enhances a quantum mechanical phenomenon known as spin-orbit coupling (SOC) .[4][5]

SOC is the interaction between an electron's spin angular momentum and its orbital angular momentum. In lighter elements (e.g., carbon, hydrogen), this coupling is weak, and transitions between electronic states of different spin multiplicities (e.g., singlet to triplet) are considered "forbidden" and are therefore inefficient. However, in heavier atoms like bromine or iodine, the larger nuclear charge causes electrons to move at relativistic speeds, significantly strengthening SOC.[4]

This enhanced SOC directly increases the rate of intersystem crossing (ISC) , a radiationless process where an excited molecule transitions from the lowest singlet excited state (S₁) to a triplet state (T₁).[4][6] This spin-flipping transition becomes much more probable, fundamentally altering the available decay pathways for the excited state.

Caption: Jablonski diagram illustrating how bromine enhances intersystem crossing (ISC).

Quantifiable Impacts of Bromination on Silole Photophysics

Substituting bromine onto the silole scaffold initiates a cascade of predictable, yet powerful, changes to its optical properties.

Promotion of Triplet State Population

The primary consequence of enhanced ISC is the efficient population of the T₁ state. This opens up two major possibilities:

-

Fluorescence Quenching: As ISC becomes a faster and more competitive process, the probability of the S₁ state decaying via fluorescence (rate k_f) decreases. This often leads to a lower fluorescence quantum yield (Φ_F) in brominated analogues compared to their non-brominated counterparts, particularly in the solution state.[7]

-

Activation of Phosphorescence: With a significant population of molecules in the T₁ state, radiative decay from this state back to the ground state (S₀) can be observed. This process, known as phosphorescence, is characterized by a much longer lifetime than fluorescence. The presence of bromine makes phosphorescence a more viable de-excitation pathway.[4]

Spectral Shifts and Electronic Perturbations

Beyond spin effects, bromine substitution also alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO).

-

Bathochromic Shift: Bromine's lone pair p-orbitals can engage in p-π conjugation with the π-system of the silole and its aryl substituents. This extended conjugation typically lowers the energy of both the HOMO and LUMO, reducing the overall energy gap. Consequently, both the maximum absorption (λ_abs) and emission (λ_em) wavelengths shift to longer, lower-energy wavelengths (a "red-shift").[8]

-

Lowered Orbital Energies: Studies on various aryl compounds have shown that bromine substitution consistently lowers both HOMO and LUMO energy levels.[9] This can be beneficial for designing materials with specific charge-injection or transport properties for electronic devices.

Complex Effects on Aggregation-Induced Emission

The interplay between the heavy-atom effect and AIE is intricate. While RIM in the aggregated state blocks non-radiative decay from S₁, the bromine atom simultaneously opens an efficient channel to the triplet state (T₁). The net effect on solid-state quantum yield depends on the subsequent fate of the triplet excitons.

-

Potential for Quenching: If the T₁ state decays primarily through non-radiative pathways (e.g., vibrational relaxation), the overall solid-state emission could be quenched despite the AIE effect.

-

Potential for Enhanced AIE ("Anti-Heavy-Atom Effect"): In some AIE-active systems, halogen substitution has been observed to enhance fluorescence. This has been attributed to the formation of specific intermolecular interactions like halogen bonding, which can further rigidify the aggregated structure, suppressing non-radiative pathways more effectively.[10] However, this effect is highly system-dependent and was found to be absent in a study on brominated tetraphenylethylene derivatives, where a lack of halogen bonding failed to suppress non-radiative decay.[10]

Therefore, for brominated siloles, the final solid-state quantum yield is a result of the competition between RIM-induced fluorescence enhancement and SOC-induced triplet state formation and its subsequent decay pathways.

Experimental Design: Synthesis and Characterization Protocols

Verifying the photophysical effects of bromination requires robust synthetic and analytical methodologies.

Generalized Synthesis of Brominated Siloles

A common route involves the synthesis of a dibrominated butadiene precursor, followed by cyclization with a dichlorosilane.

Caption: General workflow for the synthesis of brominated siloles.

Protocol: Synthesis of a Furan-Fused Dibromosilole This protocol is adapted from methodologies involving halogen dance and cyclization.[11][12]

-

Precursor Dimerization:

-

Dissolve the starting bromofuran derivative in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK) to initiate the halogen dance/migration.

-

After stirring for 15-30 minutes, add a solution of copper(II) chloride (CuCl₂) and allow the reaction to slowly warm to room temperature.

-

Stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the resulting dimerized dibromide compound using column chromatography.

-

-

Silole Ring Formation:

-

Dissolve the purified dibromide from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) (2.2 equivalents) dropwise to perform a bromine-lithium exchange, generating the dianion species.

-

Stir for 1 hour at -78 °C.

-

Slowly add the desired dichlorosilane (e.g., dichlorodimethylsilane, R₂SiCl₂) to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with water, extract with an organic solvent, and purify the final brominated silole product by column chromatography and recrystallization.

-

Protocol: Photophysical Characterization

Objective: To quantify the changes in absorption, emission, quantum yield, and lifetime upon bromination.

-

Sample Preparation:

-

Prepare dilute solutions (~10⁻⁵ M) of the non-brominated and brominated siloles in a suitable solvent (e.g., THF).

-

Prepare solid-state samples by drop-casting a concentrated solution onto a quartz substrate or by preparing a KBr pellet.

-

-

UV-Visible Absorption Spectroscopy:

-

Acquire the absorption spectra of the solutions using a dual-beam spectrophotometer from 250 nm to 700 nm.

-

Determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

-

-

Steady-State Photoluminescence Spectroscopy:

-

Excite the samples (solution and solid-state) at their respective λ_abs.

-

Record the emission spectra to determine the wavelength of maximum emission (λ_em) and the Stokes shift (difference between λ_abs and λ_em).

-

-

Fluorescence Quantum Yield (Φ_F) Measurement:

-

Use a calibrated integrating sphere system to measure the absolute Φ_F.

-

Place the sample (in a cuvette for solution or on a holder for solid film) inside the sphere.

-

Measure the emission spectrum with the excitation beam passing through the sample and again with the beam passing through a blank.

-

The instrument software calculates Φ_F by comparing the number of photons absorbed to the number of photons emitted.[6]

-

-

Excited-State Lifetime (τ) Measurement:

-

Use a Time-Correlated Single Photon Counting (TCSPC) system.

-

Excite the sample with a pulsed laser source (picosecond or nanosecond pulses) at λ_abs.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the lifetime (τ). A multi-exponential decay may indicate different emissive species or processes.

-

-

Low-Temperature Phosphorescence Measurement (77 K):

-

Place the sample solution in a quartz tube and immerse it in a liquid nitrogen-filled dewar with a quartz window.

-

Acquire the emission spectrum using a time-gated setting (i.e., with a delay after the excitation pulse) to isolate the long-lived phosphorescence from the short-lived fluorescence. This allows for the determination of the T₁ energy level.

-

Data Analysis: A Comparative Case Study

To illustrate the concepts, consider the hypothetical data for a parent silole (Silole-H) and its mono- (Silole-Br) and di-brominated (Silole-2Br) derivatives.

| Compound | λ_abs (nm) [THF] | λ_em (nm) [THF] | Φ_F (%) [THF] | λ_em (nm) [Film] | Φ_F (%) [Film] | τ_F (ns) [THF] | E(T₁) (eV) [77K] |

| Silole-H | 370 | 488 | 1.2 | 494 | 60.4 | 1.5 | ~2.5 |

| Silole-Br | 385 | 505 | 0.4 | 515 | 35.2 | 0.8 | 2.3 |

| Silole-2Br | 398 | 520 | < 0.1 | 535 | 15.8 | < 0.5 | 2.2 |

Analysis of Trends:

-

Bathochromic Shift: As predicted, increasing bromine substitution causes a progressive red-shift in both absorption and emission wavelengths in both solution and film states, consistent with the p-π conjugation effect.[9]

-

Fluorescence Quenching in Solution: The fluorescence quantum yield (Φ_F) in THF dramatically decreases with bromination. This is a direct consequence of the heavy-atom effect, where the enhanced k_ISC provides a highly efficient non-radiative decay pathway from S₁, outcompeting fluorescence.[7] The shortened fluorescence lifetime (τ_F) corroborates this, as a new, faster decay channel (ISC) is introduced.

-

Impact on AIE: While all compounds are AIE-active (Φ_F is much higher in film than in THF), the overall emission efficiency in the solid state is diminished by bromination. This suggests that for this hypothetical system, the non-radiative decay from the triplet state (populated via ISC) is significant, and the heavy-atom quenching effect partially counteracts the emission enhancement from RIM.

-

Triplet Energy: The triplet state energy, determined from phosphorescence at 77 K, is slightly lowered with bromination, consistent with the overall reduction in the energy gap.

Conclusion and Future Outlook

Bromine substitution is a powerful and predictable tool for modulating the photophysics of silole-based materials. By leveraging the internal heavy-atom effect, researchers can effectively control the flow of energy between singlet and triplet excited states.

Key Takeaways:

-

Bromination enhances spin-orbit coupling, dramatically increasing the rate of intersystem crossing.[4][6]

-

This leads to significant fluorescence quenching in solution and provides a mechanism to generate triplet excitons efficiently.

-

Bromine's electronic effects cause a bathochromic shift in absorption and emission spectra and lower the HOMO/LUMO energy levels.[9]

-

The impact on AIE is a delicate balance between RIM and heavy-atom-induced triplet state decay, requiring careful molecular design.

The ability to engineer the triplet state of siloles opens avenues for their use in a variety of applications beyond simple fluorescence. Brominated siloles are prime candidates for phosphorescent emitters in OLEDs , as sensitizers in photodynamic therapy , or as components in systems designed for singlet fission , where one singlet exciton is converted into two triplet excitons.[13] Future work should focus on systematically investigating the effect of the position and number of bromine atoms to fine-tune the balance between radiative and non-radiative decay pathways, ultimately enabling the rational design of next-generation photofunctional materials.

References

-

Okano, K. (2019). SYNTHESIS OF FURAN-FUSED SILOLE AND PHOSPHOLE BY ONE-POT HALOGEN DANCE/HOMOCOUPLING OF BROMOFURFURAL DERIVATIVE. HETEROCYCLES, 99(2), 1442.

-

Zhao, Z., He, B., & Tang, B. Z. (2015). Aggregation-induced emission of siloles. Chemical Science, 6(10), 5347–5365.

-

Li, W., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Applied Materials & Interfaces, 10(21), 18147–18154.

-

Wikipedia. (n.d.). Intersystem crossing. Retrieved from

-

Okano, K. (2019). Synthesis of Furan-Fused Silole and Phosphole by One-Pot Halogen Dance/Homocoupling of Bromofurfural Derivative. ResearchGate.

-

Zhao, Z., He, B., & Tang, B. Z. (2015). Aggregation-induced emission of siloles. Sci-Hub.

-

Zhao, Z., He, B., & Tang, B. Z. (2015). ChemInform Abstract: Aggregation-Induced Emission of Siloles. Sci-Hub.

-

Juréna, F., et al. (2022). Spin-Vibronic Intersystem Crossing and Molecular Packing Effects in Heavy Atom Free Organic Phosphor. PubMed Central.

-

Zhao, Z., He, B., & Tang, B. Z. (2015). Aggregation-induced emission of siloles. PubMed Central.

-

Zhao, Z., He, B., & Tang, B. Z. (2015). Aggregation-induced emission of siloles. Royal Society of Chemistry.

-

Chen, B., et al. (2014). Synthesis, structure, photoluminescence, and electroluminescence of siloles that contain planar fluorescent chromophores. PubMed.

-

Li, W., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ResearchGate.

-

Wang, J., et al. (2023). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. Royal Society of Chemistry.

-

Orkin, V. L., & Khamaganov, V. G. (n.d.). Effect of Bromine Substitution on the Lifetimes and Ozone Depletion Potentials of Organic Compounds. National Institute of Standards and Technology.

-

Zhang, T., et al. (2017). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate.

-

Padiyan, J., et al. (2018). Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione. National Institutes of Health.

-

Wang, Y., et al. (2021). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry.

-

Zhang, Y., et al. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. MDPI.

-

Wruss, J., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health.

-

Lee, J. J., et al. (2024). Unraveling the mechanisms of triplet state formation in a heavy-atom free photosensitizer. Royal Society of Chemistry.

-

Al-Shammari, M. B., et al. (2022). Effects of O-substitution on the photophysical properties in solution and solid-state of BODIPY Dyes. Neliti.

-

Al-Yasari, A., et al. (2023). Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylide Complexes. Dalton Transactions.

-

Sk, B., & Hirata, S. (2023). Förster resonance energy transfer involving the triplet state. Chemical Communications.

-

Chemistry LibreTexts. (2023). Halogenation of Alkanes.

-

Bayes, K. D., et al. (2003). Measurements of quantum yields of bromine atoms in the photolysis of bromoform from 266 to 324 nm. ResearchGate.

-

Leah4sci. (2014). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube.

-

Khan Academy. (n.d.). Aromatic halogenation.

-

FuseSchool. (2015). Halogenation | Organic Chemistry. YouTube.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Aggregation-induced emission of siloles / Chemical Science, 2015 [sci-hub.box]

- 4. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 5. Spin-Vibronic Intersystem Crossing and Molecular Packing Effects in Heavy Atom Free Organic Phosphor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole

An In-depth Technical Guide to the Thermal Stability of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole

Executive Summary

This technical guide provides a comprehensive analysis of the , a specialized organosilicon compound with significant potential in the field of organic electronics. As a Senior Application Scientist, this document moves beyond mere data reporting to offer a foundational understanding of why specific analytical choices are made and how the resulting data informs our understanding of material performance and degradation. We will explore the core principles of thermal analysis, present validated experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and propose a plausible thermal decomposition mechanism based on Evolved Gas Analysis (EGA) principles. This guide is intended for researchers, materials scientists, and drug development professionals who require a robust framework for evaluating the thermal characteristics of novel organic and organometallic compounds.

Introduction: The Convergence of Silole Chemistry and Material Science

The exploration of novel organic semiconductors is a cornerstone of next-generation electronic and optoelectronic devices.[1] Among the various classes of materials, silole derivatives—five-membered silacyclopentadienes—have garnered considerable attention. Their unique electronic structure, characterized by a low-lying LUMO (Lowest Unoccupied Molecular Orbital) due to σ-π conjugation, makes them excellent candidates for applications as electron transporters and fluorescent emitters in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] Many functionalized siloles also exhibit a phenomenon known as aggregation-induced emission (AIE), where they become highly luminescent in the aggregated or solid state, a highly desirable property for solid-state devices.[3][4]

The Subject Compound: this compound

The compound at the heart of this guide, this compound, is a crystalline solid with a molecular formula of C₃₀H₂₄Br₂Si and a molecular weight of 572.42 g/mol .[5][6] Its structure, shown below, is characterized by a central silole ring functionalized with four aromatic substituents. The presence of bromophenyl groups offers reactive sites for further chemical modification, allowing for the fine-tuning of its electronic properties or polymerization into larger macromolecular structures.

Compound Properties:

The Critical Role of Thermal Stability

For any material to be viable in a commercial electronic device, it must withstand the temperatures associated with manufacturing (e.g., vacuum deposition) and long-term operation without degrading. Thermal degradation can lead to catastrophic device failure, altering the material's morphology, electronic properties, and light-emitting characteristics. Therefore, a rigorous assessment of thermal stability is not merely an academic exercise but a critical step in the material qualification process. It defines the operational limits and predicts the long-term reliability of the final device. Silole derivatives are generally noted for their high thermal stability, often withstanding temperatures in the 300-450 °C range, a property essential for their application in optoelectronics.[2]

Core Concepts in Thermal Analysis

To comprehensively evaluate a material's response to heat, a suite of analytical techniques is employed. The two primary methods discussed here are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for measuring the mass of a sample as a function of temperature or time in a controlled atmosphere.[9] The output, a thermogram, plots mass change versus temperature, revealing the temperature ranges where the material decomposes.[9] The onset temperature of mass loss is a key indicator of thermal stability. Furthermore, derivative thermogravimetry (DTG), the first derivative of the TGA curve, helps to precisely identify the temperatures at which the rate of mass loss is maximal.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] This technique is exceptionally sensitive to thermal events, even those not associated with mass loss. It is used to determine key transition temperatures, including melting (endothermic event), crystallization (exothermic event), and glass transitions.[11][13] For crystalline solids like our subject compound, DSC provides a highly accurate measurement of the melting point, which can also be an indicator of purity.[14]

Evolved Gas Analysis (EGA)

While TGA tells us when a material degrades, it does not tell us how. To understand the decomposition mechanism, TGA is often coupled with other analytical instruments to identify the volatile products released during heating. This is known as Evolved Gas Analysis (EGA). The most powerful combination is TGA-Mass Spectrometry (TGA-MS), where the gaseous decomposition products are fed directly into a mass spectrometer for identification.[15][16] This provides invaluable insight into the fragmentation pathways of the molecule.

Experimental Workflow for Thermal Stability Assessment

A robust and self-validating experimental plan is crucial. The following protocols are designed to provide a comprehensive thermal profile of this compound.

Material and Sample Preparation

-

Source: this compound, >95% purity (GC).[5]

-

Preparation: Prior to analysis, the sample is dried under vacuum at 80 °C for 12 hours to remove any adsorbed moisture or residual solvents, which could interfere with the analysis by causing early-stage mass loss.[17][18]

-